Trimethylthiophene-3-sulfonamide

CAS No.:

Cat. No.: VC15743514

Molecular Formula: C7H11NO2S2

Molecular Weight: 205.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11NO2S2 |

|---|---|

| Molecular Weight | 205.3 g/mol |

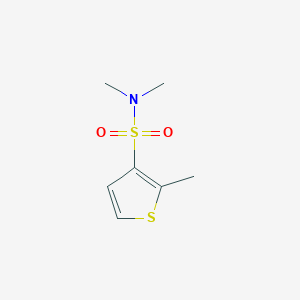

| IUPAC Name | N,N,2-trimethylthiophene-3-sulfonamide |

| Standard InChI | InChI=1S/C7H11NO2S2/c1-6-7(4-5-11-6)12(9,10)8(2)3/h4-5H,1-3H3 |

| Standard InChI Key | ZPSJQHWADVCQSQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CS1)S(=O)(=O)N(C)C |

Introduction

Chemical Identity and Structural Features

Core Structure and Nomenclature

Trimethylthiophene-3-sulfonamide (CAS: 2171986-62-0) is defined by a thiophene ring substituted with three methyl groups at positions 2, 4, and 5, along with a sulfonamide group at position 3 . Its molecular formula is , with a molecular weight of 233.3 g/mol . The presence of both electron-donating methyl groups and the electron-withdrawing sulfonamide moiety creates a polarized structure, influencing its reactivity and solubility (Table 1).

Table 1: Fundamental chemical data for Trimethylthiophene-3-sulfonamide

| Property | Value |

|---|---|

| CAS Number | 2171986-62-0 |

| Molecular Formula | |

| Molecular Weight | 233.3 g/mol |

| Density | Not Available |

| Boiling/Melting Points | Not Available |

Derivatives and Functionalization

The compound serves as a precursor for derivatives such as 4-formyl-N,2,5-trimethylthiophene-3-sulfonamide, where an aldehyde group is introduced at position 4 . This modification expands its utility in cross-coupling reactions and as a building block for heterocyclic drug candidates.

Synthesis and Manufacturing Approaches

Classical Sulfonylation Methods

The synthesis of Trimethylthiophene-3-sulfonamide typically involves the reaction of 2,4,5-trimethylthiophene-3-sulfonyl chloride with ammonia or primary amines. A benchmark study achieved an 85% yield by reacting benzenesulfonyl chloride with aniline in diethyl ether at 0°C . Similarly, microwave-assisted protocols using sulfonic acids and cyanuric chloride have been reported to achieve yields exceeding 90% under optimized conditions .

Solvent and Base Optimization

Key variables influencing synthesis efficiency include:

-

Solvents: Dichloromethane (DCM) and acetone are preferred for their ability to dissolve sulfonyl chlorides and amines .

-

Bases: Triethylamine (TEA) and potassium carbonate () are commonly employed to neutralize HCl byproducts. PEG-400 has emerged as an eco-friendly solvent, enabling base separation via filtration and solvent reuse .

Table 2: Comparative analysis of synthesis methods

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Classical sulfonylation | DCM, TEA, RT, 6 h | 78–85 | |

| Microwave-assisted | Acetone, 80°C, 20 min | 90–95 | |

| PEG-400 solvent | , RT | 78 |

Physicochemical Properties and Stability

Solubility and Polar Characteristics

The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, attributed to the sulfonamide group’s polarity. Hydrophobicity from the methyl groups may limit aqueous solubility, a trait shared with structurally similar sulfonamides .

Thermal and Oxidative Stability

While specific data on thermal degradation are unavailable, analogous sulfonamides demonstrate stability up to 200°C, suggesting comparable resilience . The thiophene ring’s aromaticity likely contributes to oxidative stability, though susceptibility to strong acids or bases remains a concern.

Applications in Pharmaceutical and Industrial Contexts

Role in Drug Discovery

Sulfonamides are pivotal in antimicrobial and antidiabetic agents . Though Trimethylthiophene-3-sulfonamide itself is underexplored, derivatives like sulfonylureas (e.g., glipizide) highlight the scaffold’s potential in modulating biological targets .

Material Science Applications

The compound’s sulfur-rich structure makes it a candidate for conductive polymers or corrosion inhibitors. Thiophene derivatives are widely used in organic electronics, suggesting avenues for applied research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume